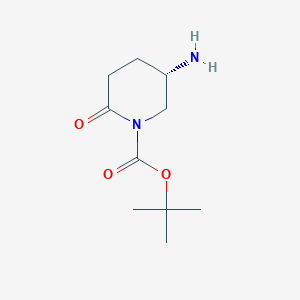

Tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate

Descripción general

Descripción

Tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate typically involves the protection of the amino group and the formation of the piperidine ring. One common method includes the use of tert-butyl chloroformate to protect the amino group, followed by cyclization to form the piperidine ring. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Análisis De Reacciones Químicas

Deprotection of the Tert-Butyl Carbamate

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free amine. For example:

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature.

-

Outcome : Quantitative removal of the Boc group, generating (5S)-5-amino-2-oxopiperidine (CAS: 1931921-55-9) as a TFA salt .

Mechanistic Insight :

This step is critical for subsequent functionalization of the amine group .

Amine Functionalization

The primary amine undergoes nucleophilic reactions, including acylation and urea formation:

Acylation with Activated Carboxylic Acids

-

Conditions : EDC·HCl, HOBt, DIEA in DMF.

-

Example : Reaction with desthiobiotin yields amide-linked conjugates for proteolysis-targeting chimeras (PROTACs) .

Urea Formation with Isocyanates

-

Conditions : Isocyanate (e.g., 4-(trifluoromethyl)benzyl isocyanate) in toluene with triethylamine at 80°C.

Table 1: Representative Amine Reactions

| Reaction Type | Reagent/Conditions | Product Application | Yield | Source |

|---|---|---|---|---|

| Acylation | EDC·HCl, HOBt, DIEA/DMF | PROTAC synthesis | 65–80% | |

| Urea formation | Isocyanate, TEA/toluene, 80°C | Kinase inhibitor cores | 68–75% |

Reduction of the 2-Oxo Group

The ketone undergoes stereoselective reduction to form secondary alcohols:

-

Reagents : Sodium borohydride (NaBH₄) or biocatalysts (e.g., bakers’ yeast).

-

Stereochemical Outcome : Yeast-mediated reductions favor (2R,3S)-configured alcohols with >97% enantiomeric excess (ee) .

Mechanistic Pathway :

Ring Functionalization and Cyclization

The piperidine ring participates in annulation and cross-coupling reactions:

-

Pd-Catalyzed Heck Reactions : With aryl halides to install aryl groups at the 5-position .

-

Organometallic Additions : Copper-catalyzed [3+3] annulation with zinc reagents forms 5-methylene piperidines .

Table 2: Ring Modification Reactions

| Reaction | Conditions | Key Product | Yield | Source |

|---|---|---|---|---|

| Heck coupling | Pd(OAc)₂, PPh₃, K₂CO₃, DMF | 2,5-Disubstituted piperidines | 55–85% | |

| [3+3] Annulation | CuI, Zn reagent, NaH/THF | 5-Methylene piperidines | 60–78% |

Stability and Rotamerism

-

Rotational Barriers : The Boc group induces rotamerism (ΔG‡ ~18 kcal/mol), coalescing at 60°C. TFA-protected analogs show resolved NMR peaks at 25°C .

Key Challenges and Considerations

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

Tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its piperidine structure allows for various modifications, enabling the creation of diverse derivatives. This compound is particularly useful in synthesizing heterocyclic compounds, which are prevalent in many pharmaceuticals.

Synthetic Routes

The synthesis typically involves:

- Esterification : The introduction of the tert-butyl group via esterification reactions.

- Chiral Resolution : Techniques such as chiral chromatography to isolate specific enantiomers for targeted biological activity.

Pharmaceutical Applications

Drug Development

The compound is explored for its potential therapeutic applications, particularly in developing drugs targeting neurological disorders and other diseases. Its ability to interact with biological targets makes it a candidate for:

- Enzyme Inhibition : Modulating the activity of enzymes involved in disease pathways.

- Receptor Interaction : Acting as an agonist or antagonist at specific receptors, influencing physiological responses.

Case Study: Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties against resistant strains like MRSA and VRE. These derivatives showed effectiveness at low concentrations, suggesting their potential as novel antibacterial agents .

Mechanisms of Action

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Specific Enzymes : Targeting enzymes critical to metabolic pathways.

- Interaction with Receptors : Modulating receptor activity to achieve desired therapeutic effects.

Industrial Applications

Beyond pharmaceuticals, this compound finds utility in various industrial applications:

- Agrochemicals : Used in the development of pesticides and herbicides.

- Dyes and Pigments : Its derivatives can serve as intermediates in dye production.

Mecanismo De Acción

The mechanism of action of tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or enzymology .

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl (5S)-5-hydroxy-2-oxopiperidine-1-carboxylate

- Tert-butyl (5S)-5-methyl-2-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate is unique due to the presence of the amino group, which imparts distinct reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .

Actividad Biológica

Tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, an amino group, and a carboxylate group, which contribute to its biological properties. The presence of the tert-butyl group enhances its lipophilicity, facilitating interactions with various biological targets. The molecular formula is C₁₃H₁₉N₂O₃, with a molar mass of approximately 214.26 g/mol.

The biological activity of this compound is largely attributed to its structural similarity to amino acids, enabling it to participate in various biochemical pathways. Key mechanisms include:

- Neurotransmitter Modulation : The compound has been shown to interact with neurotransmitter systems, potentially offering neuroprotective effects.

- Antimicrobial Activity : Certain derivatives exhibit effectiveness against various bacterial strains, indicating potential applications in treating infections.

- Enzyme Inhibition : Research suggests that this compound may inhibit specific enzymes involved in metabolic processes, contributing to its therapeutic potential .

Neuroprotective Effects

Studies have indicated that this compound may protect neuronal cells from oxidative stress and apoptosis. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Properties

The compound has demonstrated efficacy against several bacterial strains, making it a candidate for further development as an antimicrobial agent. Its structural features allow it to disrupt bacterial cell wall synthesis or function.

Structure-Activity Relationship (SAR) Studies

A comparative analysis with similar compounds has highlighted the unique biological properties of this compound. The following table summarizes key compounds related to this structure:

| Compound Name | Molecular Formula | Biological Activity | Unique Features |

|---|---|---|---|

| Tert-butyl 3-amino-2-oxopiperidine-1-carboxylate | C₁₃H₁₉N₂O₃ | Antimicrobial | Different position of amino group |

| (S)-(+)-3-Amino-1-Boc-piperidine | C₁₂H₁₈N₂O₂ | Neuroprotective | Boc protection enhances stability |

| Tert-butyl 2,6-dimethyl-4-oxopiperidine-1-carboxylate | C₁₅H₂₃N₂O₃ | Antimicrobial | Dimethyl substitution alters activity |

Neuroprotective Studies

Research involving animal models has demonstrated that this compound can significantly reduce neuronal cell death caused by neurotoxic agents. In vitro studies showed a marked decrease in reactive oxygen species (ROS) levels when treated with this compound, indicating its potential as a neuroprotective agent .

Antimicrobial Efficacy

In vitro assays have confirmed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead structure for developing new antibiotics.

Propiedades

IUPAC Name |

tert-butyl (5S)-5-amino-2-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-7(11)4-5-8(12)13/h7H,4-6,11H2,1-3H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMZVPIBXHUPHC-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](CCC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.